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Compound of Interest

Compound Name: 3H-carbazole

Cat. No.: B1241628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectra

of two carbazole isomers: the stable, aromatic 9H-carbazole and its unstable, non-aromatic

tautomer, 3H-carbazole. Due to the inherent instability of 3H-carbazole, experimental NMR

data for this isomer is not readily available. Therefore, this comparison presents experimental

data for 9H-carbazole alongside a detailed prediction of the expected NMR spectral

characteristics of 3H-carbazole based on its molecular structure.

Structural Overview and Tautomerism
9H-carbazole is a well-known aromatic heterocyclic compound, characterized by a planar

structure with a protonated nitrogen at position 9. In contrast, 3H-carbazole is a non-aromatic

isomer where the proton is located on the C3 carbon, disrupting the aromaticity of one of the

benzene rings. These two forms are tautomers, meaning they can interconvert, although the

equilibrium heavily favors the aromatic and more stable 9H-isomer.

Caption: Tautomeric relationship between 9H-carbazole and 3H-carbazole.

Experimental Data for 9H-Carbazole
The following tables summarize the experimental ¹H and ¹³C NMR data for 9H-carbazole.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 9H-Carbazole.
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Protons
Chemical Shift
(ppm) in
DMSO-d₆[1]

Chemical Shift
(ppm) in
CDCl₃[1]

Multiplicity
Coupling
Constants (Hz)

H1, H8 8.10 8.08 d J = 7.9

H4, H5 7.50 7.42 d J = 8.1

H2, H7 7.16 7.24 t J = 7.2

H3, H6 7.39 7.42 t J = 8.1

N-H 11.21 8.14 (br s) s -

Table 2: ¹³C NMR Chemical Shifts (δ) for 9H-Carbazole.

Carbons Chemical Shift (ppm) in CDCl₃

C1, C8 110.8

C2, C7 125.8

C3, C6 118.8

C4, C5 120.4

C4a, C4b 123.5

C8a, C9a 139.8

Predicted NMR Spectra for 3H-Carbazole
The structure of 3H-carbazole, with its sp³-hybridized C3 carbon, would lead to a significantly

different NMR spectrum compared to the aromatic 9H-isomer.

Predicted ¹H NMR Spectrum of 3H-Carbazole:
Aliphatic Protons: The two protons on the C3 carbon (H3) would be in an aliphatic

environment and are expected to resonate significantly upfield, likely in the range of 2.5-3.5

ppm. These protons would appear as a singlet if there are no adjacent protons or could show

geminal coupling if they are diastereotopic.
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Vinylic Protons: The H1, H2, and H4 protons are part of a conjugated system but not a fully

aromatic ring. Their chemical shifts would be in the vinylic region, expected between 5.5 and

7.0 ppm.

Aromatic Protons: The protons on the intact benzene ring (H5, H6, H7, H8) would resemble

those of a substituted benzene and are expected to appear in the aromatic region, between

7.0 and 8.0 ppm.

N-H Proton: The proton on the nitrogen (N-H) would be part of an enamine-like system and

is expected to be a broad singlet, with a chemical shift that could vary depending on the

solvent and concentration.

Predicted ¹³C NMR Spectrum of 3H-Carbazole:
Aliphatic Carbon: The C3 carbon, being sp³-hybridized, would show a signal in the aliphatic

region, likely between 30 and 50 ppm.

Vinylic and Aromatic Carbons: The remaining sp²-hybridized carbons would appear in the

region of 100-150 ppm. The carbons of the intact benzene ring (C5-C8a) would have

chemical shifts typical for an aromatic ring, while the carbons of the diene system in the

other ring (C1, C2, C4, C4a, C9a) would have chemical shifts characteristic of vinylic

carbons.

Experimental Protocols
The NMR spectra for 9H-carbazole are typically recorded on a 300 or 400 MHz spectrometer.

Sample Preparation: A few milligrams of the carbazole sample are dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often used as an

internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans

to obtain a good signal-to-noise ratio. Standard parameters for acquisition time, relaxation

delay, and pulse width are used.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired with proton

decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.

Comparative Analysis
The key differences in the NMR spectra of 3H-carbazole and 9H-carbazole arise from the

difference in aromaticity and the hybridization of the C3 carbon.

9H-Carbazole 3H-Carbazole

¹H NMR ¹³C NMR

Aromatic System

All signals in aromatic/vinylic region
(> 7.0 ppm, except N-H)

All sp2 Carbons

All signals in aromatic region
(~110-140 ppm)

Symmetrical Structure Non-aromatic Diene System

Aliphatic signals (~2.5-3.5 ppm)
Vinylic signals (~5.5-7.0 ppm)

Aromatic signals (~7.0-8.0 ppm)

One sp3 Carbon (C3)

One aliphatic signal (~30-50 ppm)
Other signals in vinylic/aromatic region

(~100-150 ppm)

Asymmetrical Structure

Click to download full resolution via product page

Caption: Logical workflow comparing the structural features of 3H- and 9H-carbazole and their

resulting NMR spectral characteristics.

In summary, the most striking difference would be the appearance of high-field signals in both

the ¹H and ¹³C NMR spectra of 3H-carbazole, corresponding to the aliphatic CH₂ group at the

C3 position. This is in stark contrast to the spectrum of 9H-carbazole, where all proton and

carbon signals (with the exception of the N-H proton) appear in the low-field aromatic region.

The reduced symmetry of 3H-carbazole would also lead to a more complex spectrum with

more unique signals compared to the symmetrical 9H-isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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